1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azido group, multiple hydroxyl groups, and a pyrimidine ring. Its molecular formula is C9H11N5O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The final steps often include deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include amines, carbonyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This compound can also interfere with enzymatic pathways, affecting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
Uniqueness
1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the azido functionality or have different substituents.
Properties
Molecular Formula |
C9H11N5O6 |
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Molecular Weight |
285.21 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5?,6-,7-,9-/m1/s1 |
InChI Key |
FHPJZSIIXUQGQE-FLQXIAIPSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@](O2)(CO)N=[N+]=[N-])O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O |
Origin of Product |
United States |
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